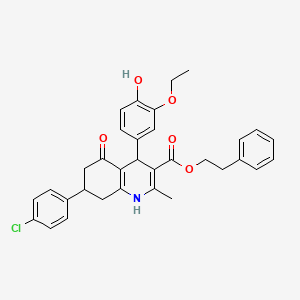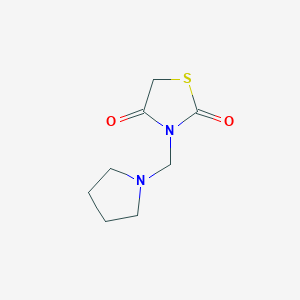![molecular formula C18H26ClNO5 B5185079 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate, also known as JNJ-7925476, is a novel and selective antagonist for the kappa opioid receptor (KOR). It was first synthesized by Janssen Research & Development, LLC.
作用機序
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate acts as a selective antagonist for the KOR, which is a member of the opioid receptor family. The KOR is primarily located in the brain and spinal cord and is involved in the regulation of pain perception, stress, and addiction. By blocking the KOR, 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate can modulate the activity of the endogenous opioid system, which may have therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and anxiety-like behaviors in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of anti-addiction medications.
実験室実験の利点と制限
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the KOR, which makes it a useful tool for studying the role of the KOR in pain, stress, and addiction. However, one of the limitations of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for the study of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate. One potential area of research is the development of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate as a novel anti-addiction medication. Another potential area of research is the investigation of the role of the KOR in pain and stress-related disorders. Finally, the development of more selective and potent KOR antagonists may lead to the identification of new therapeutic targets for the treatment of a variety of disorders.
合成法
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate involves the condensation of 4-chloro-2-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butyl bromide. The bromide is then reacted with piperidine in the presence of a base to form 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine. The final step involves the reaction of the piperidine with oxalic acid to form the oxalate salt of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate.
科学的研究の応用
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been extensively studied for its potential therapeutic applications. The KOR is a G protein-coupled receptor that is involved in pain perception, stress, and addiction. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to block the KOR, which may have therapeutic effects in the treatment of pain, anxiety, and depression. It has also been studied for its potential as an anti-addiction medication for drugs such as cocaine and heroin.
特性
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(17)7-8-16(14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXLJRREIGVUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2-methylphenoxy)butyl]piperidine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)


![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
